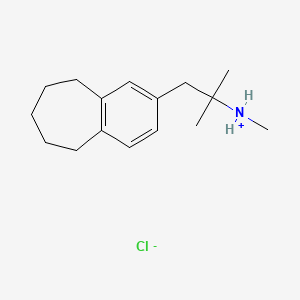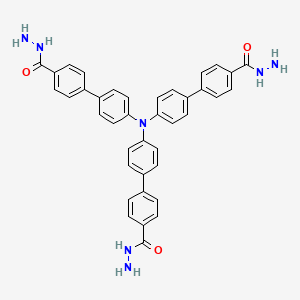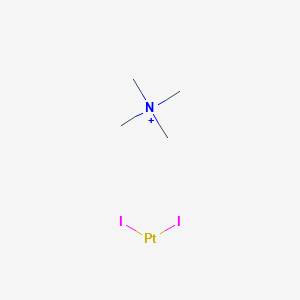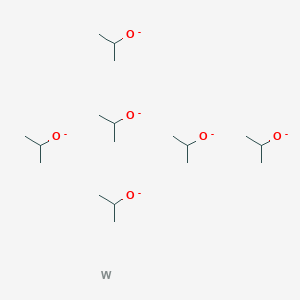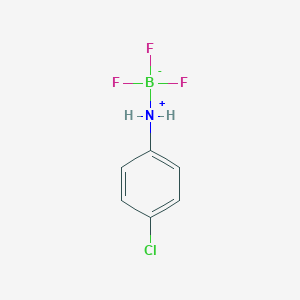
Boron, (4-chlorobenzenamine-kappaN)trifluoro-, (T-4)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boron, (4-chlorobenzenamine-kappaN)trifluoro-, (T-4)- is a chemical compound that features a boron atom bonded to a 4-chlorobenzenamine group and three fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boron, (4-chlorobenzenamine-kappaN)trifluoro-, (T-4)- typically involves the reaction of 4-chlorobenzenamine with boron trifluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
4-chlorobenzenamine+boron trifluoride→Boron, (4-chlorobenzenamine-kappaN)trifluoro-, (T-4)-
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process is optimized to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
Boron, (4-chlorobenzenamine-kappaN)trifluoro-, (T-4)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the chemical structure, potentially leading to new compounds with different properties.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different boron-containing compounds, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
Boron, (4-chlorobenzenamine-kappaN)trifluoro-, (T-4)- has several scientific research applications, including:
Biology: Research is ongoing to explore the potential biological activities of this compound and its derivatives.
Medicine: The compound’s unique properties make it a candidate for drug development and other medical applications.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of Boron, (4-chlorobenzenamine-kappaN)trifluoro-, (T-4)- involves its interaction with specific molecular targets and pathways. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This property is particularly useful in catalysis and other applications where precise control of chemical reactivity is required.
類似化合物との比較
Similar Compounds
- Boron, (2-chlorobenzenamine-kappaN)trifluoro-, (T-4)-
- Boron, (3-chlorobenzenamine-kappaN)trifluoro-, (T-4)-
- Boron trifluoride
Uniqueness
Boron, (4-chlorobenzenamine-kappaN)trifluoro-, (T-4)- is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its 4-chlorobenzenamine group differentiates it from other isomers and influences its behavior in chemical reactions and applications.
特性
CAS番号 |
4084-48-4 |
|---|---|
分子式 |
C6H6BClF3N |
分子量 |
195.38 g/mol |
IUPAC名 |
[(4-chlorophenyl)azaniumyl]-trifluoroboranuide |
InChI |
InChI=1S/C6H6BClF3N/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H,12H2 |
InChIキー |
LGKQDTKTONAXTO-UHFFFAOYSA-N |
正規SMILES |
[B-]([NH2+]C1=CC=C(C=C1)Cl)(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[o-(3-chloro-1-oxopropyl)oxime]](/img/structure/B13736036.png)
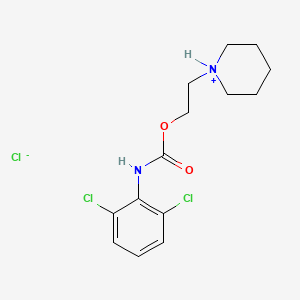
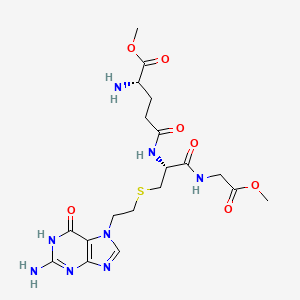
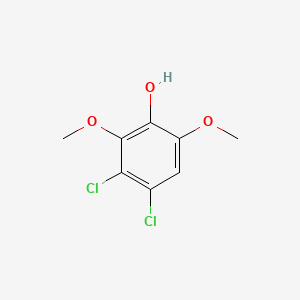
![Triethoxy[2-(2-pyridyl)ethyl]silane](/img/structure/B13736069.png)
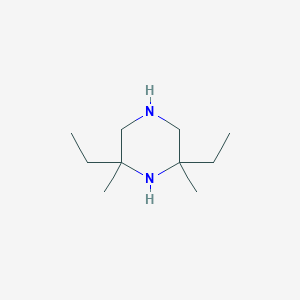
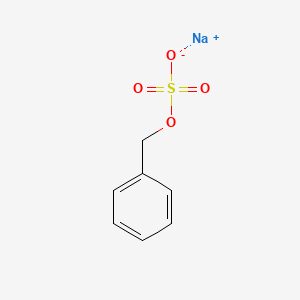
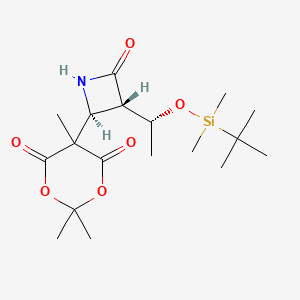
![Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone](/img/structure/B13736101.png)
